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Compound of Interest

Compound Name: PF-04979064

Cat. No.: B609946

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the
Kinase Cross-Reactivity of PF-04979064

PF-04979064 is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K)
and mammalian target of rapamycin (mTOR), key components of the PIBK/AKT/mTOR
signaling pathway, which is frequently dysregulated in cancer.[1][2] This guide provides a
detailed comparison of the cross-reactivity profile of PF-04979064 against a panel of other
kinases, supported by experimental data, to aid researchers in evaluating its suitability for their
studies.

Potency and Selectivity Profile

PF-04979064 demonstrates high affinity for its primary targets. The inhibitor exhibits Ki values
of 0.13 nM, 0.111 nM, and 0.122 nM for PI3Ka, PI3Ky, and PI3K9, respectively, and a Ki of
1.42 nM for mTOR.[3][4] This potent inhibition of multiple PI3K isoforms and mTOR
underscores its intended dual-inhibitor activity.

To assess its selectivity, PF-04979064 was screened against a panel of 36 other kinases at a
concentration of 1 uM. The results of this screening demonstrated a high degree of selectivity,
with less than 25% inhibition observed for all kinases tested, indicating a favorable off-target
profile at this concentration.[1]

Quantitative Kinase Inhibition Data
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The following table summarizes the inhibitory activity of PF-04979064 against its primary
targets and a selection of off-target kinases.

Kinase Target Inhibition Constant (Ki) Percent Inhibition @ 1 pM

Primary Targets

PI3Ka 0.13 nM Not Applicable
PI3Ky 0.111 nM Not Applicable
PI3Kd 0.122 nM Not Applicable
MTOR 1.42 nM Not Applicable

Off-Target Kinase Panel

Representative Kinases Not Determined <25%

Note: The specific percentage of inhibition for each of the 36 off-target kinases is not publicly
detailed but is reported as being collectively less than 25% at a 1 UM concentration.[1]

PIBK/AKT/mTOR Signaling Pathway and Inhibition
by PF-04979064

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell
growth, proliferation, survival, and metabolism. PF-04979064 exerts its therapeutic effect by
inhibiting two key kinases in this pathway: PI3K and mTOR. The following diagram illustrates
the pathway and the points of inhibition by PF-04979064.
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Caption: PISBK/AKT/mTOR signaling pathway with points of inhibition by PF-04979064.
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Experimental Protocols

The determination of kinase inhibition by PF-04979064 is typically performed using in vitro
kinase assays. A general methodology for such an assay is described below.

In Vitro Kinase Inhibition Assay (Representative
Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant
(Ki) of PF-04979064 against a specific kinase.

Materials:

 Purified recombinant kinase

¢ Kinase-specific substrate (peptide or protein)

e PF-04979064 (or other test compounds) serially diluted in DMSO

o ATP (adenosine triphosphate)

e Kinase assay buffer (e.g., containing HEPES, MgCI2, DTT, and BSA)

o Detection reagents (e.g., for measuring ADP production or substrate phosphorylation)
o 384-well assay plates

Procedure:

o Compound Preparation: Prepare a serial dilution of PF-04979064 in DMSO. Further dilute in
the kinase assay buffer to the desired final concentrations.

e Reaction Setup: Add the diluted PF-04979064, the purified kinase, and the kinase-specific
substrate to the wells of a 384-well plate. Include controls for no inhibition (DMSO vehicle)
and background (no kinase).

« Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.
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 Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a
specific period (e.g., 60 minutes).

o Detection: Stop the reaction and measure the kinase activity. This can be done using various
methods, such as:

o Luminescence-based ADP detection: Quantify the amount of ADP produced, which is
directly proportional to kinase activity.

o Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Use antibodies
specific to the phosphorylated substrate to measure the extent of the reaction. Common
platforms include HTRF® and LanthaScreen®.

o Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit
the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can
be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP
concentration used in the assay.

This guide provides a comprehensive overview of the cross-reactivity profile of PF-04979064,
offering valuable data and methodologies for researchers in the field of drug discovery and
development. The high potency and selectivity of PF-04979064 for the PI3K/mTOR pathway
make it a valuable tool for investigating the roles of this critical signaling cascade in health and
disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Selectivity Analysis of the Dual PIBK/mTOR
Inhibitor PF-04979064]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609946#cross-reactivity-of-pf-04979064-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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